molecular formula C8H16N2O3 B13598028 Methyl (4-(methylamino)butanoyl)glycinate

Methyl (4-(methylamino)butanoyl)glycinate

Katalognummer: B13598028
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: BLFNITPUHNNCQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (4-(methylamino)butanoyl)glycinate is a chemical compound with the molecular formula C8H16N2O3 and a molecular weight of 188.22 g/mol . It is a derivative of glycine, an amino acid, and is characterized by the presence of a methylamino group attached to a butanoyl chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(methylamino)butanoyl)glycinate typically involves the reaction of glycine derivatives with methylamine and butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques such as crystallization, filtration, and distillation .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (4-(methylamino)butanoyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl (4-(methylamino)butanoyl)glycinate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl (4-(methylamino)butanoyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. It may also participate in metabolic pathways, influencing cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl (4-(methylamino)butanoyl)glycinate is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its methylamino group allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C8H16N2O3

Molekulargewicht

188.22 g/mol

IUPAC-Name

methyl 2-[4-(methylamino)butanoylamino]acetate

InChI

InChI=1S/C8H16N2O3/c1-9-5-3-4-7(11)10-6-8(12)13-2/h9H,3-6H2,1-2H3,(H,10,11)

InChI-Schlüssel

BLFNITPUHNNCQJ-UHFFFAOYSA-N

Kanonische SMILES

CNCCCC(=O)NCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.